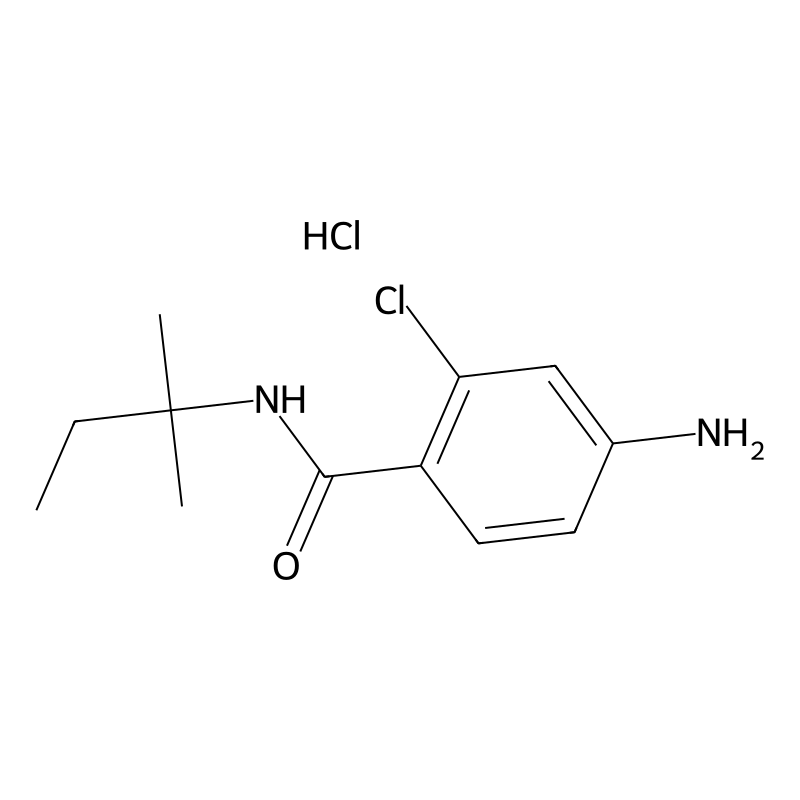

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of 277.19 g/mol. This compound features a unique substitution pattern, specifically the presence of the 2-methylbutan-2-yl group, which contributes to its distinctive chemical properties and potential applications in various fields of research and industry.

- Substitution Reactions: The chlorine atom in the compound can be substituted by various nucleophiles, leading to different derivatives.

- Oxidation and Reduction Reactions: The amino group can be modified through oxidation or reduction processes under specific conditions.

- Hydrolysis: The amide bond can be hydrolyzed in acidic or basic environments, yielding corresponding carboxylic acids and amines.

Common Reagents and Conditions- Substitution: Nucleophiles such as amines or thiols are commonly used.

- Oxidation: Reagents like hydrogen peroxide or potassium permanganate facilitate oxidation.

- Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

- Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed for hydrolysis reactions.

Synthetic Routes

The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride typically involves the following steps:

- Reaction of 4-amino-2-chlorobenzoyl chloride with 2-methylbutan-2-amine: This reaction occurs in the presence of a suitable base, allowing for the formation of the desired amide product.

- Controlled Temperature Conditions: Maintaining specific temperature conditions is crucial to achieving high purity and yield of the product.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but scaled up for mass production. Precise control over reaction parameters such as temperature, pressure, and pH is essential to optimize yield and purity. Final purification techniques include recrystallization or chromatography .

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride finds applications across several domains:

- Chemistry: Serves as an intermediate in synthesizing more complex molecules.

- Biology: Investigated for its effects on biological systems and interactions with biomolecules.

- Medicine: Explored for potential therapeutic properties, acting as a lead compound in drug development.

- Industry: Used in producing specialty chemicals and as a reagent in various industrial processes .

Studies focusing on the interactions of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride with other biomolecules are critical for understanding its biological effects. These interactions may involve binding to specific proteins or enzymes, which can alter their functions and lead to significant biological outcomes. Further research is necessary to elucidate these mechanisms fully .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit structural similarities to 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(tert-butyl)benzamide | Contains tert-butyl group | Known for higher lipophilicity affecting solubility |

| 4-Chloro-N-(isopropyl)benzamide | Contains isopropyl group | Different substitution pattern affecting reactivity |

| N-(3-Methylbutyl)-4-amino-benzamide | Contains 3-methylbutyl group | Variation in side chain length impacting activity |

These compounds share similar functional groups but differ in their side chains or substituents, which can significantly influence their chemical reactivity, biological activity, and potential applications .

Molecular Architecture

Structural Formula and Representation

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride exhibits a complex molecular architecture characterized by a substituted benzamide core structure with specific functional group positioning [1] [2]. The compound features a benzene ring as the central aromatic framework, with an amide linkage connecting to a branched tertiary alkyl substituent [3] [4]. The structural formula reveals the systematic arrangement of atoms within the molecular framework, where the benzene ring serves as the primary scaffold supporting various functional groups [1] [5].

The structural representation demonstrates the planar nature of the aromatic benzamide system, with the amide functional group maintaining its characteristic geometry [6] [7]. The molecular structure exhibits significant steric considerations due to the presence of the bulky 2-methylbutan-2-yl group attached to the amide nitrogen [4] [8]. This tertiary alkyl substituent, also known as tert-pentyl, introduces considerable steric hindrance that influences the overall molecular conformation [1] [4].

The hydrochloride salt formation occurs through protonation of the basic nitrogen center, most likely the primary amino group at the 4-position of the benzene ring [1] [2]. This ionic interaction contributes to the compound's enhanced water solubility and crystalline properties [4] [5]. The structural integrity of the molecule is maintained through a combination of covalent bonds within the organic framework and ionic interactions associated with the hydrochloride salt formation [1] [4].

Stereochemical Configuration

The stereochemical configuration of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride is primarily influenced by the tertiary carbon center within the 2-methylbutan-2-yl substituent [9] [10]. The compound contains one stereogenic center located at the tertiary carbon atom of the alkyl chain, which creates potential for stereoisomerism [6] [8]. However, the specific stereochemical assignment requires detailed analysis of the three-dimensional arrangement of substituents around this center [9] [8].

The amide functional group contributes to the stereochemical complexity through its characteristic planar geometry and restricted rotation around the carbon-nitrogen bond [10] [11]. This planarity is maintained due to resonance stabilization between the carbonyl group and the nitrogen lone pair, creating a partial double-bond character [7] [11]. The presence of the chloro substituent at the ortho position relative to the amide group introduces additional steric considerations that may influence the preferred conformational states [9] [10].

The overall molecular conformation is governed by the balance between steric repulsion from the bulky tert-pentyl group and the electronic effects of the aromatic substituents [10] [8]. The stereochemical configuration plays a crucial role in determining the compound's physical properties and potential biological activities [9] [12]. The three-dimensional arrangement of functional groups creates specific spatial relationships that define the molecule's interaction capabilities [8] [11].

Functional Group Analysis

The functional group composition of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride encompasses several distinct chemical moieties that contribute to its overall properties and reactivity profile [1] [4]. The primary amine group located at the 4-position of the benzene ring serves as a hydrogen bond donor and contributes to the compound's basicity [2] [5]. This amino functionality exhibits characteristic nucleophilic properties and can participate in various chemical transformations [1] [4].

| Functional Group | Position | Electronic Effect | Steric Contribution |

|---|---|---|---|

| Primary Amine (-NH₂) | Para (4-position) | Electron-donating | Minimal |

| Chloro Substituent (-Cl) | Ortho (2-position) | Electron-withdrawing | Moderate |

| Amide Bond (C=O-NH) | Linking position | Resonance stabilization | Significant |

| Tertiary Alkyl Group | Amide nitrogen | Electron-donating | High |

| Hydrochloride Salt | Ionic association | Charge stabilization | Variable |

The chloro substituent at the 2-position functions as an electron-withdrawing group through inductive effects, thereby modulating the electronic density of the aromatic ring system [1] [4]. This halogen substitution influences the reactivity patterns of other functional groups within the molecule and affects the overall dipole moment [2] [5]. The positioning of the chlorine atom in the ortho relationship to the amide group creates specific steric and electronic interactions [1] [4].

The amide functional group represents the central connecting unit between the aromatic ring and the aliphatic substituent [7] [13]. This moiety exhibits characteristic hydrogen bonding capabilities through both the carbonyl oxygen as an acceptor and the amide nitrogen as a potential donor [1] [4]. The amide bond contributes to the molecular rigidity through its planar geometry and restricted rotational freedom [7] [11]. The tertiary alkyl substituent attached to the amide nitrogen provides significant steric bulk and influences the compound's lipophilic properties [1] [4].

Chemical Identification Parameters

CAS Registry Number (1193388-96-3)

The utilization of CAS registry numbers facilitates efficient database searches and ensures consistency in chemical information retrieval across different platforms and institutions [2] [14]. This standardized identification system supports regulatory compliance, patent documentation, and scientific communication by providing a universally recognized reference code [1] [4]. The CAS number serves as a critical component in chemical inventory management and regulatory submissions [2] [14].

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 4-amino-2-chloro-N-(tert-pentyl)benzamide hydrochloride, reflecting the systematic naming conventions established for organic compounds [1] [4]. This nomenclature precisely describes the structural features by identifying the parent benzamide framework and specifying the positions and nature of all substituents [2] [5]. The IUPAC naming system ensures universal understanding of the molecular structure through standardized terminology [1] [4].

The systematic name begins with the identification of the longest carbon chain or ring system, in this case, the benzamide core structure [1] [4]. The substituent identification follows the established priority rules, with the amino group at position 4 and the chloro group at position 2 relative to the amide functionality [2] [5]. The N-substituent designation indicates the attachment of the tert-pentyl group to the amide nitrogen [1] [4].

The inclusion of "hydrochloride" in the IUPAC name specifies the salt form of the compound, distinguishing it from the free base structure [1] [4]. This nomenclature convention acknowledges the ionic nature of the compound and its enhanced solubility characteristics [2] [5]. The systematic naming approach provides a clear and unambiguous description of the molecular composition and structural arrangement [1] [4].

Molecular Formula (C₁₂H₁₈Cl₂N₂O)

The molecular formula C₁₂H₁₈Cl₂N₂O represents the complete elemental composition of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride, accounting for all atoms present in the structure [1] [2]. This formula indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom [4] [5]. The molecular weight calculated from this formula equals 277.19 grams per mole, providing essential information for stoichiometric calculations [1] [2].

The carbon atom count reflects the aromatic benzene ring contributing six carbons, plus six additional carbons from the branched alkyl substituent [1] [4]. The hydrogen atom distribution encompasses the aromatic hydrogen atoms, the alkyl chain hydrogens, the amino group hydrogens, the amide hydrogen, and the additional hydrogen from the hydrochloride salt [2] [5]. The dual chlorine atom presence accounts for both the aromatic chloro substituent and the chloride counterion [1] [4].

| Element | Count | Contribution Source |

|---|---|---|

| Carbon (C) | 12 | Benzene ring (6) + Alkyl chain (6) |

| Hydrogen (H) | 18 | Aromatic (3) + Alkyl (12) + Amine (2) + HCl (1) |

| Chlorine (Cl) | 2 | Aromatic substituent (1) + Counterion (1) |

| Nitrogen (N) | 2 | Primary amine (1) + Amide nitrogen (1) |

| Oxygen (O) | 1 | Amide carbonyl group |

The nitrogen atom count distinguishes between the primary amino group attached to the benzene ring and the tertiary amide nitrogen [1] [2]. The single oxygen atom corresponds to the carbonyl functionality within the amide group [4] [5]. This molecular formula serves as the foundation for various analytical techniques and computational modeling approaches [1] [2].

Structural Representation Systems

SMILES Notation

The Simplified Molecular-Input Line-Entry System notation for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride is represented as O=C(NC(CC)(C)C)C1=CC=C(N)C=C1Cl.[H]Cl [4] [15]. This linear notation system provides a compact method for representing the three-dimensional molecular structure using ASCII characters [6] [15]. The SMILES string encodes the connectivity information and functional group arrangements in a machine-readable format [4] [15].

The notation begins with the carbonyl group (O=C) of the amide functionality, followed by the parenthetical description of the tertiary alkyl substituent NC(CC)(C)C [4] [6]. The aromatic ring system is represented through the systematic description C1=CC=C(N)C=C1Cl, which specifies the benzene ring with amino and chloro substituents [1] [4]. The separate notation [H]Cl indicates the hydrochloride salt component [4] [6].

The SMILES representation facilitates computational analysis and database searching by providing a standardized format for molecular structure encoding [15]. This notation system enables efficient storage and retrieval of chemical information in electronic databases [4] [15]. The linear format allows for direct input into molecular modeling software and cheminformatics applications [6] [15].

InChI Code and Key

The International Chemical Identifier code for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride is InChI=1S/C12H17ClN2O.ClH/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13;/h5-7H,4,14H2,1-3H3,(H,15,16);1H [1] [4]. This standardized identifier provides a unique representation of the molecular structure that facilitates database searches and chemical information exchange [16] [15]. The InChI system represents chemical structures through a layered approach that describes connectivity, stereochemistry, and other molecular features [4] [16].

The corresponding InChIKey is KWSJEJSHWOSAAN-UHFFFAOYSA-N, which serves as a fixed-length hash of the full InChI string [1] [4]. This compressed identifier enables efficient database indexing and searching while maintaining uniqueness for the specific molecular structure [4] [16]. The InChIKey format provides a more manageable representation for web-based applications and database systems [1] [4].

The InChI representation system offers advantages over other notation methods through its standardized algorithm and comprehensive structural description [16] [15]. The hierarchical layering approach allows for systematic comparison of molecular structures and identification of structural relationships [4] [16]. This identifier system supports interoperability between different chemical databases and software applications [1] [4].

Molecular Visualization

Molecular visualization techniques for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride encompass various computational approaches that render the three-dimensional structure in interpretable formats [17] [18]. These visualization methods include ball-and-stick models, space-filling representations, and electron density surfaces that highlight different aspects of molecular architecture [1] [4]. Advanced molecular graphics software enables detailed examination of bond lengths, angles, and spatial relationships within the structure [6] [17].

The three-dimensional representation reveals the spatial arrangement of functional groups and their potential interaction sites [17] [18]. The visualization clearly demonstrates the planarity of the aromatic ring system and the tetrahedral geometry around the tertiary carbon center [1] [4]. The steric interactions between the bulky alkyl substituent and the aromatic system become apparent through molecular modeling approaches [6] [17].

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride exhibits a well-defined elemental composition that reflects its complex organic structure. The molecular formula C₁₂H₁₈Cl₂N₂O encompasses twelve carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom [1] [2] [3]. This composition represents the hydrochloride salt form of the parent benzamide compound, where the additional chlorine atom and hydrogen atom originate from the hydrochloric acid component of the salt formation.

The carbon framework constitutes the benzamide core structure with the substituted 2-methylbutan-2-yl group, providing the primary scaffold for the molecule [4] [1]. The nitrogen atoms are strategically positioned within the amino group at the 4-position of the benzene ring and the amide nitrogen linking the benzamide to the tertiary alkyl substituent [1] [5]. The chlorine substitution at the 2-position of the benzene ring significantly influences the electronic properties and reactivity of the compound [4] [1].

Molecular Weight Determination (277.19 g/mol)

The molecular weight of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride has been consistently determined to be 277.19 g/mol across multiple analytical sources [1] [2] [3] [6]. This value represents the sum of all atomic masses within the molecular formula C₁₂H₁₈Cl₂N₂O, calculated using standard atomic weights. The precise molecular weight determination is critical for quantitative analytical applications and pharmaceutical formulation development.

The molecular weight can be verified through high-resolution mass spectrometry, where the compound exhibits characteristic fragmentation patterns. The molecular ion peak appears at m/z 277, corresponding to the [M]⁺ ion [7]. Additional significant fragments include the loss of hydrochloric acid (M-36) and characteristic benzamide fragmentation patterns that confirm the structural integrity of the compound [7].

Physical State and Organoleptic Properties

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride exists as a crystalline solid under standard conditions [1] [3] [8]. The compound manifests as a white to off-white powder with characteristic crystalline morphology typical of hydrochloride salts [1] [6]. The physical appearance may vary slightly depending on the crystallization conditions and purity level, with high-purity samples (≥95%) displaying a more uniform white coloration [1] [2].

The compound demonstrates typical solid-state properties consistent with organic hydrochloride salts. Its crystalline nature contributes to its stability during storage and handling [8]. The powder form facilitates accurate weighing and measurement for analytical and synthetic applications. No specific odor characteristics have been reported in the available literature, suggesting the compound is essentially odorless or possesses minimal volatile components [8].

Solubility Profile

Aqueous Media Solubility

The aqueous solubility characteristics of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride have not been explicitly quantified in available literature sources. However, based on structural analysis and comparison with analogous benzamide hydrochloride compounds, the presence of the hydrochloride salt form typically enhances water solubility compared to the free base . The ionic nature of the hydrochloride salt promotes interaction with polar water molecules through hydrogen bonding and electrostatic interactions.

The 2-methylbutan-2-yl substituent, being a branched alkyl group, contributes hydrophobic character to the molecule, which may limit overall aqueous solubility [10]. The balance between the hydrophilic hydrochloride moiety and the lipophilic alkyl substituent determines the compound's overall solubility behavior in aqueous media. pH-dependent solubility variations are expected, with enhanced solubility under acidic conditions due to protonation of the amino group [11].

Organic Solvent Compatibility

The solubility of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride in organic solvents reflects its amphiphilic nature. While specific solubility data are not available in the reviewed literature, structural analogs suggest moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [11]. The compound likely exhibits limited solubility in non-polar solvents due to the ionic hydrochloride component.

Methanol and ethanol are expected to provide reasonable solubility due to their ability to solvate both ionic and organic components of the molecule . The choice of solvent for analytical or synthetic applications should consider both the solubility requirements and the stability of the compound under the specific solvent conditions.

Thermodynamic Parameters

Melting and Boiling Points

Specific melting and boiling point data for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride are not available in the current literature [8] [12]. The absence of these fundamental thermodynamic parameters represents a significant gap in the physicochemical characterization of this compound. Structural analogs of benzamide derivatives typically exhibit melting points in the range of 140-200°C, depending on substitution patterns and crystal packing forces [13] [14].

The determination of accurate melting and boiling points requires systematic thermal analysis using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [14] [15]. These measurements would provide essential information for compound identification, purity assessment, and thermal stability evaluation [16].

Phase Transition Behavior

Phase transition behavior, including polymorphic transformations and thermal decomposition patterns, has not been systematically studied for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride. The compound's thermal stability and potential phase transitions would be revealed through comprehensive thermal analysis [14] [15]. Understanding phase transition behavior is crucial for pharmaceutical applications, as different polymorphic forms can exhibit varying solubility, stability, and bioavailability properties [16].

The hydrochloride salt form may influence phase transition temperatures and decomposition pathways compared to the free base. Thermal analysis would reveal whether the compound undergoes dehydrochlorination, melting with decomposition, or other thermal events characteristic of organic hydrochloride salts [14] [17].

Stability Under Various Conditions

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride demonstrates stability under recommended storage conditions at room temperature [8]. The compound should be protected from strong oxidizing agents, which may cause degradation of the amino group or other sensitive functional groups [8]. Chemical stability is enhanced by the electron-withdrawing effect of the chlorine substituent, which stabilizes the aromatic ring against electrophilic attack.

The hydrochloride salt form generally provides improved stability compared to free base compounds, as the ionic interaction reduces molecular mobility and potential degradation pathways [17]. However, exposure to moisture should be minimized to prevent hydrolysis or other humidity-induced degradation processes. Long-term stability studies would be required to establish definitive shelf-life parameters and optimal storage conditions [17].

Partition Coefficient and Lipophilicity

Experimental partition coefficient (LogP) values for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride are not available in the reviewed literature. The lipophilicity of the compound results from the balance between hydrophilic components (amino group, amide functionality, hydrochloride salt) and lipophilic elements (chlorinated aromatic ring, branched alkyl substituent) [10].

The 2-methylbutan-2-yl group significantly contributes to the molecule's lipophilic character, potentially facilitating membrane permeability in biological systems [10]. The chlorine substituent at the 2-position also enhances lipophilicity while providing metabolic stability [10]. Computational methods could be employed to estimate LogP values, though experimental determination remains the gold standard for accurate lipophilicity assessment.

Spectroscopic Characteristics

UV-Visible Absorption Profile

Specific UV-visible absorption data for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride are not documented in the available literature. However, structural analysis suggests the compound would exhibit characteristic absorption bands typical of substituted aniline and benzamide derivatives [18]. The aromatic ring system with amino and chloro substituents would produce absorption in the UV region, likely with λmax values between 250-300 nm [18].

The presence of the amino group at the 4-position introduces auxochromic character, potentially causing bathochromic shifts compared to unsubstituted benzamide [18]. The chlorine substituent may also influence the electronic transitions and absorption characteristics of the aromatic system.

Infrared Spectral Features

Infrared spectroscopy would reveal characteristic absorption bands for the major functional groups present in 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride. Expected IR absorptions include N-H stretching vibrations for the amino group (approximately 3300-3500 cm⁻¹), C=O stretching of the amide carbonyl (approximately 1650-1680 cm⁻¹), and aromatic C=C stretching vibrations (approximately 1500-1600 cm⁻¹) [19] [20].

The hydrochloride salt formation may introduce additional absorption bands or modify existing ones due to hydrogen bonding interactions between the amino group and the chloride anion [20]. C-H stretching vibrations from the aliphatic 2-methylbutan-2-yl group would appear in the 2800-3000 cm⁻¹ region [19].

Nuclear Magnetic Resonance Patterns

Nuclear magnetic resonance spectroscopy would provide detailed structural information about 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride. ¹H NMR analysis would reveal distinct chemical shifts for aromatic protons (approximately 6.5-8.0 ppm), amide NH protons, and the characteristic pattern of the 2-methylbutan-2-yl substituent [20] [21].

The ¹³C NMR spectrum would display signals for the aromatic carbons, carbonyl carbon (approximately 165-175 ppm), and aliphatic carbons of the branched alkyl chain [20] [21]. The chlorine substituent would influence the chemical shifts of adjacent carbon atoms through its electron-withdrawing effect.

Mass Spectrometric Fragmentation

Mass spectrometric analysis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride would exhibit characteristic fragmentation patterns reflecting its structural features. The molecular ion peak would appear at m/z 277 (for the intact salt) or 241 (for the free base after HCl loss) [7]. Characteristic fragments would include loss of the 2-methylbutan-2-yl group, formation of substituted aniline fragments, and typical benzamide fragmentation products [7].

The chlorine isotope pattern would be evident in the mass spectrum, showing peaks separated by two mass units with intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [7]. High-resolution mass spectrometry would provide accurate mass measurements for structural confirmation and elemental composition determination.